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molecular formula C4H8Cl4NOP B028206 Bis(2-chloroethyl)phosphoramidic dichloride CAS No. 127-88-8

Bis(2-chloroethyl)phosphoramidic dichloride

Cat. No. B028206
M. Wt: 258.9 g/mol
InChI Key: IQPMYTNILJQKBS-UHFFFAOYSA-N
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Patent
US06702705B1

Procedure details

A suspension of 50 g of bis(2-chloroethyl)amine hydrochloride in 130 mL of distilled phosphorus oxychloride, bp 105.5-107.5° C., was heated under reflux for 12 hours until complete solution resulted. The excess phosphorus oxychloride was removed by distillation and the residue was distilled under reduced pressure. The fraction, bp 123-125°C./0.6 mm Hg, was collected as a water-clear fluid which crystallised as a solid mass on cooling, 58 g, mp 54-56°C. The product crystallised from acetone-petroleum ether, after standing in the cold, in large prisms, mp 54-56° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7][Cl:8].[P:9](Cl)([Cl:12])([Cl:11])=[O:10]>>[Cl:2][CH2:3][CH2:4][N:5]([CH2:6][CH2:7][Cl:8])[P:9]([Cl:12])([Cl:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
130 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours until complete solution
Duration
12 h
CUSTOM
Type
CUSTOM
Details
resulted
CUSTOM
Type
CUSTOM
Details
The excess phosphorus oxychloride was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The fraction, bp 123-125°C./0.6 mm Hg, was collected as a water-clear fluid which
CUSTOM
Type
CUSTOM
Details
crystallised as a solid mass
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
The product crystallised from acetone-petroleum ether

Outcomes

Product
Name
Type
Smiles
ClCCN(P(=O)(Cl)Cl)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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